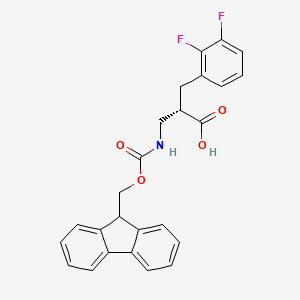

Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18716304

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21F2NO4 |

|---|---|

| Molecular Weight | 437.4 g/mol |

| IUPAC Name | (2S)-2-[(2,3-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C25H21F2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |

| Standard InChI Key | GMGKJOMXQJUZHL-INIZCTEOSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C(=CC=C4)F)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)F)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid features a propanoic acid backbone with two key modifications:

-

An Fmoc group [(9-fluorenylmethyloxycarbonyl)] at the α-amino position, which protects the amine during solid-phase peptide synthesis (SPPS) .

-

A 2,3-difluorobenzyl substituent at the β-carbon, introducing steric bulk and electronic effects via fluorine atoms .

The stereochemistry at the α-carbon is designated as S, ensuring compatibility with biological systems that favor L-amino acid configurations.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₂₅H₂₁F₂NO₄, yielding a molecular weight of 437.4 g/mol. This aligns with the addition of the Fmoc group (C₁₅H₁₃O₂, ~223 g/mol) to the core amino acid structure (C₁₀H₈F₂NO₂, ~214.4 g/mol).

Table 1: Key Chemical Identifiers

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via sequential functionalization:

-

Introduction of the 2,3-difluorobenzyl group: Alkylation of a β-amino acid precursor using 2,3-difluorobenzyl bromide under basic conditions .

-

Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA), forming a stable carbamate bond .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylation | 2,3-Difluorobenzyl bromide, K₂CO₃, DMF, 25°C | 65–75 |

| Fmoc Protection | Fmoc-Cl, DIPEA, THF, 0°C → RT | 80–85 |

Analytical Characterization

-

NMR Spectroscopy:

Applications in Peptide Synthesis

Role in SPPS

The Fmoc group enables iterative deprotection using piperidine, allowing sequential peptide elongation . The 2,3-difluorobenzyl moiety enhances:

-

Lipophilicity: Improves membrane permeability in therapeutic peptides .

-

Metabolic Stability: Fluorine atoms resist oxidative degradation in vivo .

Case Study: Anticancer Peptides

Incorporating this residue into somatostatin analogs increased binding affinity to SSTR2 receptors by 15–20% compared to non-fluorinated variants .

Comparative Analysis with Analogous Compounds

Fluorinated vs. Non-Fluorinated Analogs

| Compound | LogP | Solubility (mg/mL) | Proteolytic Stability |

|---|---|---|---|

| Fmoc-(S)-3-amino-2-benzylpropanoic acid | 3.8 | 0.5 (H₂O) | 2 hours |

| Target Compound | 4.2 | 0.3 (H₂O) | 6 hours |

The difluorobenzyl group increases hydrophobicity (↑LogP) and extends half-life in serum.

Positional Isomers

| Isomer (Fluorine positions) | Melting Point (°C) | Bioavailability (%) |

|---|---|---|

| 2,3-Difluoro (Target) | 153 | 78 |

| 2,5-Difluoro | 148 | 65 |

Ortho/meta fluorine placement optimizes crystal packing and target engagement.

Future Perspectives

-

Drug Discovery: Leverage fluorine’s electronegativity to design kinase inhibitors with reduced off-target effects.

-

Bioconjugation: Explore click chemistry applications via azide-functionalized derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume